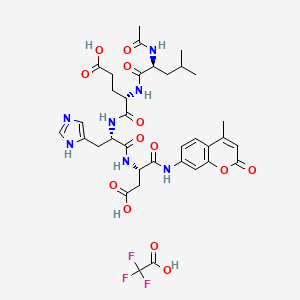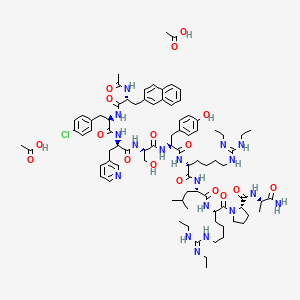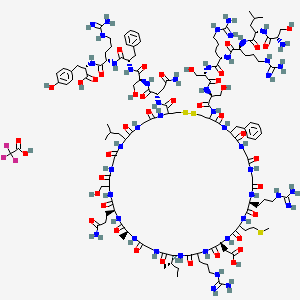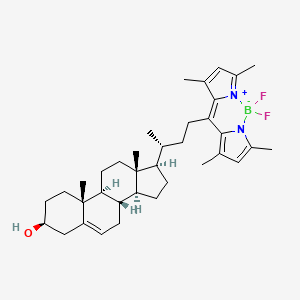
Ac-Leu-Glu-His-Asp-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt (Ac-Leu-Glu-His-Asp-AMC) is a fluorogenic substrate specifically designed for Caspase 9, a cysteine protease that plays a crucial role in the apoptosis pathway. This compound is utilized to measure the activity of Caspase 9 by releasing a fluorescent molecule, 7-amino-4-methylcoumarin, upon cleavage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt primarily undergoes enzymatic cleavage reactions. Caspase 9 cleaves the peptide bond between Aspartic acid and 7-amino-4-methylcoumarin, releasing the fluorescent molecule.
Common Reagents and Conditions
Reagents: Caspase 9 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: Optimal pH and temperature for Caspase 9 activity, typically around pH 7.4 and 37°C.
Major Products
The major product of the enzymatic reaction is free 7-amino-4-methylcoumarin, which exhibits fluorescence.
Scientific Research Applications
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt is widely used in scientific research, particularly in the fields of:
Chemistry: Studying enzyme kinetics and substrate specificity.
Biology: Investigating apoptosis pathways and the role of Caspase 9 in cell death.
Medicine: Developing assays for drug screening and evaluating potential Caspase 9 inhibitors.
Industry: Producing diagnostic kits for detecting apoptosis-related diseases.
Mechanism of Action
The compound functions as a substrate for Caspase 9. Upon recognition and binding by Caspase 9, the enzyme cleaves the peptide bond between Aspartic acid and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent molecule, which can be quantified to measure Caspase 9 activity. The molecular target is the active site of Caspase 9, and the pathway involved is the intrinsic apoptosis pathway.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-Aspartic acid-Glutamic acid-Valine-Aspartic acid-7-amino-4-methylcoumarin: A substrate for Caspase 3.
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin: A substrate for Caspase 8.
Uniqueness
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt is unique due to its specificity for Caspase 9. This specificity allows for precise measurement of Caspase 9 activity without interference from other caspases, making it a valuable tool in apoptosis research.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N7O11.C2HF3O2/c1-16(2)9-23(36-18(4)41)32(49)38-22(7-8-27(42)43)30(47)39-24(11-20-14-34-15-35-20)33(50)40-25(13-28(44)45)31(48)37-19-5-6-21-17(3)10-29(46)51-26(21)12-19;3-2(4,5)1(6)7/h5-6,10,12,14-16,22-25H,7-9,11,13H2,1-4H3,(H,34,35)(H,36,41)(H,37,48)(H,38,49)(H,39,47)(H,40,50)(H,42,43)(H,44,45);(H,6,7)/t22-,23-,24-,25-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNIAKIZDCQSH-NATPOTRJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42F3N7O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine,trifluoroacetatesalt](/img/structure/B8069884.png)


![N-[(1R,2S)-1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]octadecanamide](/img/structure/B8069913.png)


![[32-[[(E,2S,3R)-15,15,16,16,17,17,18,18,18-nonadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]amino]-32-oxodotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B8069925.png)
![N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide](/img/structure/B8069928.png)
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide](/img/structure/B8069933.png)




